molecular formula C9H4ClN3OS B14402250 5-Chloro-1-benzothiophene-2-carbonyl azide CAS No. 87999-21-1

5-Chloro-1-benzothiophene-2-carbonyl azide

Cat. No.: B14402250
CAS No.: 87999-21-1
M. Wt: 237.67 g/mol
InChI Key: DKCKCQWVTUJHOC-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbonyl azide is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl azide typically involves the reaction of 5-Chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield the desired carbonyl azide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

    Reduction: 5-Chloro-1-benzothiophene-2-carbonyl amine.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-benzothiophene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to other benzothiophene derivatives. This makes it particularly useful in click chemistry and other applications where azide functionality is advantageous .

Properties

CAS No.

87999-21-1

Molecular Formula

C9H4ClN3OS

Molecular Weight

237.67 g/mol

IUPAC Name

5-chloro-1-benzothiophene-2-carbonyl azide

InChI

InChI=1S/C9H4ClN3OS/c10-6-1-2-7-5(3-6)4-8(15-7)9(14)12-13-11/h1-4H

InChI Key

DKCKCQWVTUJHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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